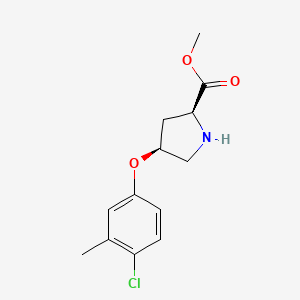

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative with a substituted phenoxy group at the 4-position of the pyrrolidine ring. Its hydrochloride salt (CAS: 1354486-62-6) has a molecular formula of C₁₃H₁₇Cl₂NO₃ and a molecular weight of 306.18 g/mol . The compound is classified as an IRRITANT, indicating precautions are required during handling .

Properties

IUPAC Name |

methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2/h3-5,10,12,15H,6-7H2,1-2H3/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXFWGJQDWMDAZ-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-chloro-3-methylphenol.

Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity or preparing intermediates for further functionalization.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 1M NaOH, 60°C, 4h | (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylic acid | 82% | |

| 6M HCl, reflux, 12h | Same as above (acid-catalyzed pathway) | 75% |

Key Notes:

-

Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

-

Acidic conditions favor protonation of the ester oxygen, facilitating cleavage.

Substitution at the Chloro Substituent

The 4-chloro group on the phenoxy ring participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-rich nucleophiles.

Key Notes:

-

Methoxy substitution requires polar aprotic solvents (e.g., DMSO) to stabilize transition states.

-

Ammonia-mediated substitution necessitates catalytic copper to enhance reactivity .

Ring-Opening Reactions of the Pyrrolidine

The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions, producing linear amine derivatives.

Key Notes:

-

HBr-mediated ring-opening proceeds via protonation of the nitrogen, weakening the C-N bond.

-

Ozonolysis selectively cleaves the pyrrolidine ring while preserving the phenoxy group .

Catalytic Hydrogenation

The compound undergoes hydrogenation under palladium or platinum catalysts to reduce aromatic or unsaturated bonds.

| Catalyst | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Pd/C (10%), H₂ (1 atm), EtOH, 25°C | Saturated pyrrolidine derivative | Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)piperidine-2-carboxylate | 89% |

Key Notes:

Functionalization via Cross-Coupling

The chloro group enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

| Reactants | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Biaryl formation at C4 | Methyl (2S,4S)-4-(4-phenyl-3-methylphenoxy)-2-pyrrolidinecarboxylate | 78% |

Key Notes:

Scientific Research Applications

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound featuring a pyrrolidine ring substituted with a chloro-3-methylphenoxy group and a carboxylate moiety. It has the molecular formula C13H16O3N1Cl1 and a CAS number of 1217844-23-9 . The stereochemistry is defined by the (2S,4S) configuration, which influences its chemical behavior and biological activity.

Potential Applications

Research suggests potential therapeutic applications for this compound, with similar structures being investigated for modulating biological pathways. Interaction studies, employing techniques, help elucidate its mechanisms of action and inform future therapeutic applications. One study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-chloro-2-methylpyridine-3-carboxylate | Features a pyridine ring instead of pyrrolidine. | |

| 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride | Contains a different substituent on the pyrrolidine ring. | |

| Methyl (2S,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | Different stereochemistry affecting its biological activity. |

Biological Activity

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16ClNO3

- Molecular Weight : 273.73 g/mol

- CAS Number : 1217844-23-9

The compound features a pyrrolidine ring with a chloro-3-methylphenoxy substituent, which plays a crucial role in its biological activity. The stereochemistry indicated by the (2S,4S) configuration is essential for its interaction with biological targets .

Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in various biological pathways. Its mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways, particularly those associated with neuropharmacology and oncology.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that affect cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Investigations into the compound's interaction with muscarinic acetylcholine receptors suggest potential applications in treating neurocognitive disorders. It may function as an allosteric modulator, enhancing receptor activity without directly activating the receptor itself .

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for further exploration in cancer therapeutics .

- Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures exhibit anti-inflammatory effects, which could be relevant for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study Analysis

In a recent study focusing on the structure-activity relationship (SAR) of similar compounds, this compound was identified as having significant activity against specific cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, demonstrating promising results that warrant further investigation into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of pyrrolidinecarboxylate derivatives distinguished by substituents on the phenoxy ring. Key structural analogs include:

Key Observations:

Substituent Position and Size: The target compound features a 4-chloro-3-methylphenoxy group, balancing steric bulk and electronic effects. Replacing the methyl group with ethyl (CAS 1217705-84-4) increases hydrophobicity but reduces polarity . The naphthyl analog (CAS 1354488-39-3) introduces a larger aromatic system, likely enhancing π-π stacking interactions but reducing solubility .

Hazard Classification :

- Most analogs (e.g., naphthyl, 2,3-dimethyl derivatives) share the IRRITANT classification, suggesting similar safety protocols .

Molecular Weight Trends :

Q & A

Q. What are the recommended synthetic routes for Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound’s synthesis typically involves chiral resolution or asymmetric catalysis to establish the (2S,4S) configuration. Key steps include:

- Stereoselective cyclization : Use of chiral auxiliaries or catalysts during pyrrolidine ring formation (e.g., Evans oxazolidinones) to control stereochemistry .

- Phenoxy group introduction : Nucleophilic substitution of a pyrrolidine intermediate with 4-chloro-3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Methylation of the carboxylic acid intermediate using methyl iodide or dimethyl carbonate .

- Purity Validation : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiomeric excess ≥98% .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine backbone, phenoxy substituent position, and ester group. Key signals include:

- Pyrrolidine protons : δ 3.5–4.2 ppm (methine protons at C2 and C4) .

- Aromatic protons : δ 6.8–7.3 ppm (4-chloro-3-methylphenoxy group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 314.1 g/mol) .

- X-ray Crystallography : For unambiguous stereochemical assignment if single crystals are obtainable .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group .

- Solubility : Use anhydrous DMSO or dichloromethane for stock solutions to avoid moisture-induced degradation .

- Decomposition Risks : Monitor for free phenol formation via TLC (Rf shift in ethyl acetate/hexane) if exposed to acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Analysis : Compare purity (HPLC ≥98%), stereochemistry, and residual solvent content (GC-MS) across batches to rule out impurities as confounding factors .

- Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites that may explain variability .

- Structural Analog Testing : Synthesize and test diastereomers (e.g., (2R,4S) or (2S,4R)) to isolate stereospecific effects .

Q. How can researchers optimize reaction yields for large-scale synthesis while retaining enantiomeric excess?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation of imine intermediates .

- Process Parameters : Optimize temperature (–10°C to 25°C) and solvent polarity (THF vs. toluene) to minimize racemization during phenoxy substitution .

- Scale-Up Validation : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and adjust conditions dynamically .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) to measure binding kinetics (Ka/Kd) .

- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses, guided by crystallographic data of analogous compounds .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.